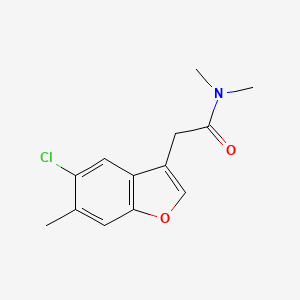
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide
描述
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. It is a potent carcinogen and has been used to induce tumors in animal models. The compound has also been studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
作用机制
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide exerts its carcinogenic effects by inducing DNA damage and mutations. It forms DNA adducts that can lead to mutations and chromosomal aberrations. The compound also activates several signaling pathways that promote cell proliferation and survival, leading to the development of tumors.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects in animal models. It can cause oxidative stress, inflammation, and DNA damage, leading to the development of tumors. The compound has also been shown to affect the immune system and alter the expression of several genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide has several advantages as a tool for scientific research. It is a potent carcinogen that can induce tumors in animal models, making it a useful tool for studying the mechanisms of carcinogenesis. The compound is also relatively easy to synthesize and can be administered in a variety of ways, including topical application and injection.
However, this compound also has several limitations. It is a highly toxic compound that can pose a risk to researchers working with it. The compound also has a narrow therapeutic index, meaning that it can cause toxic effects at doses close to those used to induce tumors. Additionally, this compound-induced tumors may not accurately reflect the mechanisms of human carcinogenesis.
未来方向
There are several areas of future research that could be pursued with 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide. One area of interest is the development of new anticancer agents based on the structure of this compound. Preclinical studies have shown that this compound derivatives can have potent anticancer activity and may be useful in the treatment of various types of cancer.
Another area of interest is the development of new animal models for studying carcinogenesis. This compound-induced tumors have been extensively studied, but new models that better reflect the mechanisms of human carcinogenesis could provide valuable insights into the development of cancer.
Finally, there is a need for further research into the mechanisms of this compound-induced carcinogenesis. Despite its widespread use in scientific research, the exact mechanisms by which this compound induces tumors are not fully understood. Further research in this area could lead to the development of new strategies for preventing and treating cancer.
科学研究应用
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide has been extensively used in scientific research as a tool to study the mechanisms of carcinogenesis. It is a potent carcinogen that can induce tumors in a variety of animal models, including mice, rats, and hamsters. This compound-induced tumors have been used to study the effects of various agents on tumor growth and metastasis.
属性
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8-4-12-10(6-11(8)14)9(7-17-12)5-13(16)15(2)3/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLWWYVWEQYXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B4239441.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B4239442.png)
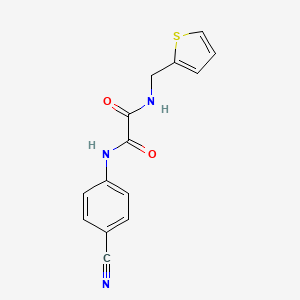
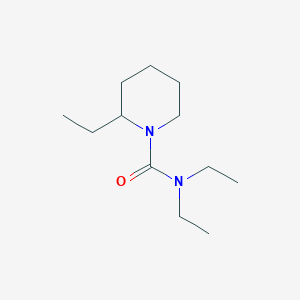
acetyl]amino}methyl)benzoate](/img/structure/B4239473.png)
![N-(3-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4239488.png)
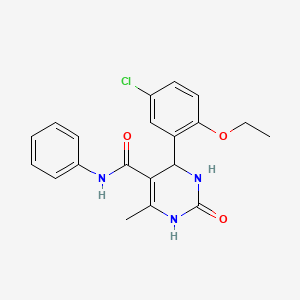
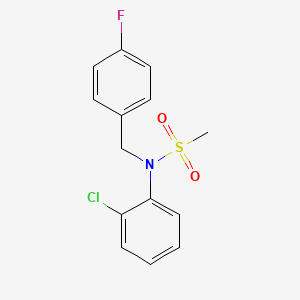
![N-benzyl-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4239497.png)
![({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4239500.png)
![6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4239504.png)
![4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4239509.png)
![N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4239512.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4239533.png)